TLR8 agonist 5 (CAS 2413016-41-6, MW: 576.69 g/mol) is a highly potent, small-molecule Toll-like receptor 8 (TLR8) agonist specifically engineered for targeted immune activation . Characterized by an EC50 of 20 nM in HEK-Blue hTLR8 assays, it acts as a precise trigger for MyD88-dependent signaling cascades, culminating in NF-κB activation and the robust production of pro-inflammatory cytokines such as IL-12 and TNF-α . Supplied at ≥98% purity, this compound offers exceptional lot-to-lot consistency and predictable DMSO solubility, making it a critical procurement choice for high-throughput screening, vaccine adjuvant formulation, and targeted cancer immunotherapy research where receptor specificity is paramount.
Substituting TLR8 agonist 5 with older-generation or dual-targeting TLR agonists introduces severe confounding variables into assay design and formulation workflows . Common benchmarks like Resiquimod (R848) activate both TLR7 and TLR8, making it impossible to isolate TLR8-specific immune responses—a critical requirement for minimizing off-target reactogenicity in vaccine adjuvant development. Furthermore, legacy TLR8-selective compounds such as Motolimod require significantly higher concentrations (EC50 > 100 nM) to achieve equivalent activation . This higher dosing requirement increases the risk of solvent-induced toxicity in cell cultures, complicates formulation due to solubility limits, and ultimately drives up long-term material costs for large-scale screening programs.
TLR8 agonist 5 demonstrates high potency, achieving an EC50 of 20 nM in HEK-Blue hTLR8 reporter assays . In contrast, earlier-generation TLR8 agonists like Motolimod typically exhibit EC50 values exceeding 100 nM under similar conditions . This roughly 5-fold increase in potency allows researchers to use significantly lower compound concentrations, thereby reducing the volume of DMSO required in cell culture media and minimizing baseline cytotoxicity.
| Evidence Dimension | Required Dosing Concentration (EC50) |
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Motolimod (Legacy TLR8 Agonist) at >100 nM |
| Quantified Difference | ~5-fold lower concentration required |
| Conditions | In vitro HEK-Blue hTLR8 reporter cell assay |
Procuring a higher-potency agonist minimizes the required DMSO volume in cell cultures, directly reducing solvent-induced cytotoxicity during high-throughput screening workflows.
While broad-spectrum imidazoquinolines like Resiquimod (R848) act as dual TLR7/8 agonists, TLR8 agonist 5 is engineered for strict TLR8 selectivity . The use of dual agonists inherently confounds the differentiation of TLR7-mediated versus TLR8-mediated cytokine profiles. By utilizing TLR8 agonist 5, researchers can isolate the TLR8-specific MyD88/NF-κB signaling axis without cross-activation noise .
| Evidence Dimension | Receptor Target Specificity |
| Target Compound Data | Selective TLR8 activation |
| Comparator Or Baseline | Resiquimod (R848) (Dual TLR7/8 activation) |
| Quantified Difference | Elimination of TLR7-mediated off-target signaling |
| Conditions | Receptor profiling in human immune cell models |
For buyers developing targeted immunotherapies, strict selectivity prevents confounding assay data and reduces the risk of systemic reactogenicity in downstream in vivo models.
TLR8 agonist 5 is synthesized and verified to a purity of ≥98% (via HPLC), with a precise molecular weight of 576.69 g/mol (C31H40N6O5) . Compared to crude extracts or less refined analog mixtures (<95% purity) which often contain synthesis byproducts that precipitate in solution, this high-purity solid ensures predictable solubility in standard solvents like DMSO (e.g., 10 mM stock solutions) .
| Evidence Dimension | Lot-to-lot purity and solubility |
| Target Compound Data | ≥98% purity, stable 10 mM DMSO stock |
| Comparator Or Baseline | Lower-purity analogs (<95%) |
| Quantified Difference | Reduction in insoluble particulates and assay baseline noise |
| Conditions | Standard laboratory stock preparation (DMSO) |
Procuring a highly pure, easily solubilized compound ensures reproducible formulation across multiple assay batches, minimizing wasted reagents and anomalous data points.
Due to its high potency (EC50 = 20 nM), TLR8 agonist 5 is a precise positive control or combination agent in high-throughput screens evaluating tumor microenvironment modulation and the induction of pro-inflammatory cytokines like IL-12 and TNF-α .
Its strict selectivity for TLR8 over TLR7 makes this compound highly suitable for formulating novel vaccine adjuvants, where avoiding the systemic reactogenicity associated with dual-receptor activation is a critical design parameter .
The compound's reliable purity (≥98%) and predictable DMSO solubility allow virologists to reproducibly map MyD88-dependent signaling cascades in models of viral ssRNA recognition without the baseline noise caused by crude mixtures .